Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-fluoropyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability . These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the fluorine atom, which can affect its reactivity and stability.
Tert-butyl 3-chloro-3-formylpyrrolidine-1-carboxylate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Tert-butyl 3-bromo-3-formylpyrrolidine-1-carboxylate: Contains a bromine atom, which can also influence its chemical behavior
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C10H16FNO3 |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h7H,4-6H2,1-3H3 |
InChI Key |
MPYNWEUJDBXJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)F |
Origin of Product |
United States |
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